molecular formula C9H17NO2 B1592620 Ethyl 4-(cyclopropylamino)butanoate CAS No. 813429-65-1

Ethyl 4-(cyclopropylamino)butanoate

Cat. No.: B1592620
CAS No.: 813429-65-1
M. Wt: 171.24 g/mol
InChI Key: UCNZSFZXVOKJFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(cyclopropylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol . The general reaction conditions include the use of a base to neutralize the hydrochloric acid byproduct and maintain the reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes typically use carboxylic acids and alcohols under acidic or basic conditions to form the ester linkage . The reaction is often carried out in the presence of a catalyst to increase the reaction rate and yield.

Biological Activity

Ethyl 4-(cyclopropylamino)butanoate is an emerging compound in medicinal chemistry, garnering attention for its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester with a cyclopropylamino group attached to a butanoate backbone. Its molecular formula is C11_{11}H17_{17}N1_{1}O2_{2}, and it has a molecular weight of approximately 197.26 g/mol. The compound's structure allows for potential interactions with various biological targets.

The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with specific receptors or enzymes within biological systems. The compound has shown high gastrointestinal absorption and permeability across the blood-brain barrier, which could enhance its bioavailability and therapeutic potential.

Pharmacokinetics

Research indicates that this compound is well-absorbed when administered orally. Its ability to cross the blood-brain barrier suggests potential central nervous system effects, which could be beneficial in treating neurological disorders or enhancing cognitive function.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The compound appears to induce apoptosis through mitochondrial pathways, although further studies are required to elucidate the underlying mechanisms.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against several bacterial strains. The compound exhibited significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibition of Gram-positive/negative bacteria
NeuroprotectivePotential effects on cognitive function

Case Study: Anticancer Efficacy

In a recent study, this compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. Flow cytometry analysis revealed that the compound triggers apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.

Properties

IUPAC Name

ethyl 4-(cyclopropylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZSFZXVOKJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630667
Record name Ethyl 4-(cyclopropylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813429-65-1
Record name Ethyl 4-(cyclopropylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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